Protriptyline Hydrochloride

Content Navigation

Substituting amitriptyline/nortriptyline for protriptyline introduces H1 sedation and requires frequent redosing, compromising behavioral and PK models. Protriptyline HCl provides pure NET inhibition without sedation. • No H1 affinity - eliminates sedation in forced swim tests. • 74-92 h half-life avoids multiple daily doses, preserving steady-state kinetics. • AChE inhibition (IC50 0.06 mM) and Aβ anti-aggregation - positive control for Alzheimer's MTDLs. Highly soluble HCl salt (>50 mg/mL). Ideal reference standard.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

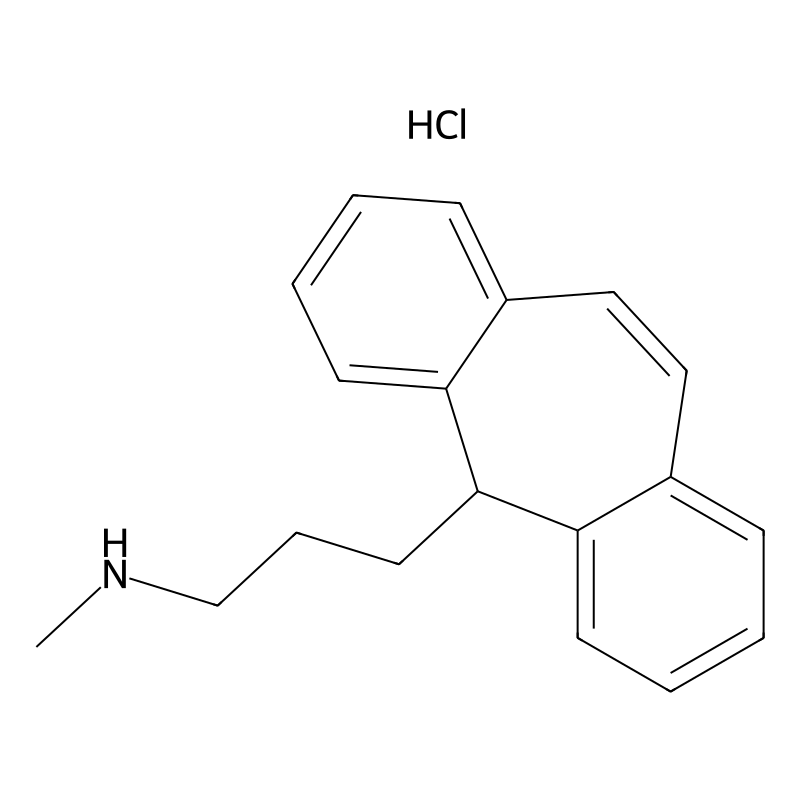

Protriptyline Hydrochloride is a secondary amine tricyclic antidepressant (TCA) distinguished by its dibenzocycloheptene core featuring a central double bond. Unlike tertiary amines that offer balanced serotonin/norepinephrine reuptake inhibition, protriptyline is a highly potent, preferential norepinephrine transporter (NET) inhibitor. In laboratory and pharmaceutical procurement, the hydrochloride salt is prioritized for its high aqueous solubility (up to 50-100 mg/mL), robust environmental stability, and its unique pharmacological profile—characterized by an exceptionally long half-life and minimal antihistaminergic sedation[1], . These properties make it a critical reference standard and active pharmaceutical ingredient (API) for neuropharmacological assays, pharmacokinetic modeling, and emerging neurodegenerative research.

Research Fit

Procuring generic TCAs like amitriptyline or nortriptyline as substitutes for protriptyline hydrochloride critically compromises experimental integrity in specific behavioral and pharmacokinetic models. Structurally, the presence of the C10-C11 double bond in protriptyline’s central ring alters its three-dimensional conformation compared to nortriptyline, directly reducing its affinity for histamine H1 receptors [1]. Consequently, substituting nortriptyline or amitriptyline introduces confounding sedative effects in in vivo locomotor and cognitive assays. Furthermore, protriptyline’s uniquely prolonged elimination half-life (74–92 hours) cannot be replicated by other TCAs (typically 20–30 hours), meaning substitution would require continuous redosing protocols that disrupt steady-state pharmacokinetic baselines and alter receptor occupancy dynamics [1].

Substitution Risk

Superior Norepinephrine Transporter (NET) Binding Affinity

In comparative radioligand binding assays targeting human monoamine transporters, protriptyline demonstrates a higher affinity for the norepinephrine transporter (NET) than its close structural analog, nortriptyline. Quantitative binding data reveals that protriptyline achieves a NET Ki of 1.4 nM, whereas nortriptyline exhibits a lower affinity with a Ki of 4.4 nM[1]. This enhanced binding capacity is structurally mediated by protriptyline's central ring double bond.

| Evidence Dimension | NET Binding Affinity (Ki) |

| Target Compound Data | 1.4 nM |

| Comparator Or Baseline | Nortriptyline (4.4 nM) |

| Quantified Difference | 3.1-fold higher affinity for NET |

| Conditions | [3H]-nisoxetine binding to human NET in vitro |

Ensures maximum noradrenergic target engagement at lower concentrations for in vitro reuptake assays.

Exceptionally Prolonged In Vivo Elimination Half-Life

Protriptyline possesses the longest elimination half-life among all tricyclic antidepressants, fundamentally differentiating its pharmacokinetic behavior. Clinical and in vivo modeling demonstrates that protriptyline has a mean half-life of 74 to 92 hours, compared to merely 31 hours for nortriptyline and 21 hours for amitriptyline [1]. This extended duration is due to its extensive tissue distribution and limited first-pass hepatic metabolism.

| Evidence Dimension | Elimination Half-Life (t1/2) |

| Target Compound Data | 74 - 92 hours |

| Comparator Or Baseline | Nortriptyline (31 hours) |

| Quantified Difference | 2.3 to 3-fold longer half-life |

| Conditions | In vivo systemic circulation and clearance |

Allows researchers to maintain prolonged steady-state receptor occupancy in longitudinal studies without the confounding variables of frequent redosing.

Optimal Aqueous Solubility for Biological Assay Formulation

The procurement of the hydrochloride salt form of protriptyline is critical for avoiding solvent-induced artifacts in cellular assays. Protriptyline hydrochloride exhibits excellent aqueous solubility, achieving concentrations of 50 mg/mL (and up to 100 mg/mL with ultrasonication) in water . In contrast, the free base form is practically insoluble in water and requires organic solvents like DMSO or ethanol, which can induce cytotoxicity or alter cell membrane permeability in sensitive neuronal cultures.

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | 50 - 100 mg/mL (Hydrochloride salt) |

| Comparator Or Baseline | Practically insoluble (Free base) |

| Quantified Difference | Orders of magnitude higher water solubility |

| Conditions | Standard aqueous buffer / purified water at 25°C |

Eliminates the need for organic co-solvents, ensuring high-fidelity results in sensitive live-cell neuropharmacological assays.

Differentiated Multi-Target Directed Ligand Activity in Alzheimer's Models

Beyond its canonical role as a monoamine reuptake inhibitor, protriptyline hydrochloride has been quantitatively identified as a multi-target directed ligand for Alzheimer's disease research. In vitro assays demonstrate that protriptyline inhibits Acetylcholinesterase (AChE) activity with an IC50 of 0.06 mM, while simultaneously inhibiting Amyloid-beta (Aβ) self-assembly [1]. This dual-action profile is not established for standard TCAs like desipramine, making protriptyline uniquely suited for neurodegenerative screening.

| Evidence Dimension | AChE Inhibition (IC50) |

| Target Compound Data | 0.06 mM |

| Comparator Or Baseline | Standard TCAs (Lack targeted AChE/Aβ dual inhibition) |

| Quantified Difference | Confirmed dual AChE/Aβ activity vs baseline TCA profile |

| Conditions | In vitro enzymatic and Aβ self-assembly assays |

Provides a validated, dual-mechanism reference compound for researchers developing novel Alzheimer's disease therapeutics.

Noradrenergic-Specific Behavioral Assays

Due to its high NET/SERT selectivity and minimal H1 receptor affinity, protriptyline hydrochloride is the preferred reference standard for in vivo behavioral models (e.g., forced swim tests, locomotor tracking) where sedative side effects would confound the measurement of noradrenergic activation [1].

Long-Term Pharmacokinetic and Receptor Occupancy Modeling

The exceptionally long half-life (74-92 hours) of protriptyline makes it an ideal candidate for longitudinal pharmacokinetic studies and extended-release formulation benchmarking, allowing for sustained target engagement without frequent dosing interventions [2].

Multi-Target Drug Discovery for Neurodegeneration

Leveraging its quantified AChE inhibition (IC50 = 0.06 mM) and Aβ anti-aggregation properties, protriptyline hydrochloride serves as a critical structural scaffold and positive control in the development of multi-target directed ligands for Alzheimer's disease [3].

Application Fit Matrix

References

- [1] Tricyclic Antidepressants in Psychiatry: Part 1 - Selection and Prescribing, Psychopharmacology Institute, 2026.

- [2] Protriptyline - StatPearls, NCBI Bookshelf, National Institutes of Health.

- [3] Bansode SB, et al. Molecular investigations of protriptyline as a multi-target directed ligand in Alzheimer's disease, PLoS One, 2014.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Decomposition

Appearance

Melting Point

Max absorption 290 nm (e= 13,311); MP: 169-171 °C; crystals from isopropanol- ethyl ether /hydrochloride/

169 - 171 °C (protriptyline hydrochloride)

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Protriptyline hydrochloride is a tricyclic antidepressant used to improve mood in people with depression. It is also used for anxiety. Protriptyline was first patented in 1962, and it is sold under many brand names. It is an amine with the empirical formula of CHN. It is a more potent antidepressant and has fewer sedative and tranquilizing effects than other TCAs.

Livertox Summary

Drug Classes

Antidepressant Agents

Therapeutic Uses

TRICYCLIC (DIBENZOCYCLOHEPTENE) ANTIDEPRESSANT DRUG USEFUL IN MGMNT OF ENDOGENOUS & EXOGENOUS DEPRESSIONS. IT ALSO INCR PSYCHOMOTOR ACTIVITY; THIS PROPERTY ENHANCES ITS USE IN WITHDRAWN & ANERGIC PT. /HYDROCHLORIDE/

...MAY BE PARTICULARLY USEFUL IN TREATING DEPRESSED PT WHOSE PREDOMINANT MANIFESTATIONS OF ILLNESS ARE PSYCHOMOTOR RETARDATION, APATHY, & FATIGUE... /HYDROCHLORIDE/

...BECAUSE OF THEIR SEDATIVE PROPERTY. ...MAY BE USEFUL IN INITIAL THERAPY OF DEPRESSED PT WITH SLEEP LOSS... DRUGS DO DECR NUMBER OF AWAKENINGS, INCR STAGE-4 SLEEP, & MARKEDLY DECR REM TIME. /TRICYCLIC ANTIDEPRESSANTS/

For more Therapeutic Uses (Complete) data for PROTRIPTYLINE (8 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

ACTION OF TRICYCLIC ANTIDEPRESSANTS ON METAB OF CATECHOLAMINES & INDOLEAMINES IN BRAIN HAS CONTRIBUTED SIGNIFICANTLY TO "BIOGENIC AMINE HYPOTHESIS" OF DEPRESSION. ... /ALL/ BLOCK RE-UPTAKE OF NOREPINEPHRINE BY ADRENERGIC NERVE TERMINALS. /DEMETHYLATED ANALOGS ARE MORE POTENT IN THIS ACTION/ /TRICYCLIC ANTIDEPRESSANTS/

KEGG Target based Classification of Drugs

Solute carrier family

SLC6

SLC6A2 (NAT1) [HSA:6530] [KO:K05035]

Pictograms

Acute Toxic;Irritant

Other CAS

Absorption Distribution and Excretion

EXCRETION...IS RAPID, IN CONTRAST TO LONG LATENCY OF ONSET OF ACTION OF DRUGS. /TRICYCLIC ANTIDEPRESSANTS/

...WELL ABSORBED FROM GI TRACT. ... RAPIDLY DISTRIBUTED & METABOLIZED BY DEMETHYLATION, OXIDATION, & AROMATIC HYDROXYLATION. /IMIPRAMINE/

IN URINE OF RATS TREATED WITH PROTRIPTYLINE... THERE WAS TWICE AS MUCH 10,11-DIHYDRO-10,11-EPOXY-5-(3-METHYLAMINOPROPYL)-5H-DIBENZO[A,D]CYCLOHEPTENE AS 10,11-DIHYDRO-10,11-EPOXY-5-(3-AMINOPROPYL)-5H-DIBENZO[A,D]CYCLOHEPTENE EXCRETED &.../BOTH/ ACCOUNTED FOR 40% OF DOSE OF PROTRIPTYLINE.

MEAN PLASMA LEVELS FOR PROTRIPTYLINE IN PT ALSO ADMIN NITRAZEPAM INDISTINGUISHABLE FROM PT RECEIVING NO NITRAZEPAM. MEAN PLASMA LEVELS FOR PT RECEIVING SODIUM AMYLOBARBITONE SIGNIFICANTLY DECR. EARLY VALUES MAY BE OF PREDICTIVE IMPORTANCE TO PERMIT EARLY DOSE ADJUSTMENT.

Metabolism Metabolites

Associated Chemicals

Wikipedia

FDA Medication Guides

PROTRIPTYLINE HYDROCHLORIDE

TABLET;ORAL

TEVA WOMENS

07/17/2014

Drug Warnings

...THOSE WITH SYMPTOMS OF AGITATION, ANXIETY, & TENSION FREQUENTLY BECOME MORE DISTURBED WITH USE OF PROTRIPTYLINE.

DRUG MAY AGGRAVATE ANXIETY, & IT SHOULD NOT BE USED IN ANXIOUS DEPRESSED PT UNLESS IT IS GIVEN WITH SEDATIVE DRUG, SUCH AS PHENOTHIAZINE WITH SEDATIVE EFFECTS...OR MORE CONVENTIONAL SEDATIVE DRUG... /HYDROCHLORIDE/

TACHYCARDIA & POSTURAL HYPOTENSION OCCUR MORE FREQUENTLY...THAN WITH OTHER ANTIDEPRESSANT DRUGS; HENCE, PT WITH CARDIOVASCULAR DISORDERS & ELDERLY PT SHOULD BE OBSERVED CLOSELY FOR THESE UNTOWARD EFFECTS. /HYDROCHLORIDE/

For more Drug Warnings (Complete) data for PROTRIPTYLINE (28 total), please visit the HSDB record page.

Biological Half Life

SINGLE ORAL DOSE OF HCL-SALT ADMIN TO 8 PERSONS. EST 1ST PASS METAB WAS RELATIVELY SMALL, 10-25% OF DOSE, ASSUMING COMPLETE ABSORPTION. MEAN VOL OF DISTRIBUTION 22.5 L/KG & RANGED FROM 15.0-31.2 L/KG. CONCLUSION WAS THAT LONG T/2 IS CORRELATED WITH SMALL 1ST PASS METABOLISM.

PLASMA LEVELS IN 30 PT. AFTER 3.5 WK TREATMENT @ 40 MG/DAY, PLASMA LEVELS RANGED FROM 430-1430 NMOL/L. SINGLE DOSE STUDIES IN 5 VOLUNTEERS SUGGEST THAT VOL OF DISTRIBUTION OF PROTRIPTYLINE SHOWS LITTLE INTERSUBJECT VARIATION. HOWEVER, T/2 MAY VARY, RANGING FROM 54-198 HR.

Use Classification

Methods of Manufacturing

Analytic Laboratory Methods

Clinical Laboratory Methods

HIGH PRESSURE LIQUID CHROMATOGRAPHIC PROCEDURES REPORTED FOR DETERMINATION OF AMITRIPTYLINE & NORTRIPTYLINE. SEPARATIONS & QUANTITATIONS WERE CARRIED OUT @ AMBIENT TEMP USING A SILICA COLUMN WITH A VARIABLE WAVELENGTH UV DETECTOR. ANALYSIS PERFORMED ON 0.25 ML SERUM.

Interactions

TRICYCLIC ANTIDEPRESSANTS MAY ENHANCE EFFECTS OF ORAL ANTICOAGULANTS. /TRICYCLIC ANTIDEPRESSANTS/

A PARTICULARLY SEVERE, BUT RARE, DRUG-DRUG INTERACTION HAS BEEN NOTED FOLLOWING THE CONCURRENT ADMINISTRATION OF AN MAO INHIBITOR AND A TRICYCLIC ANTIDEPRESSANT. /TRICYCLIC ANTIDEPRESSANTS/

THIS AGENT IS ALSO CONTRAINDICATED IN PT TAKING ANY OF MAO INHIBITOR ANTIDEPRESSANTS, SUCH AS NIALAMIDE, ISOCARBOXAZID, TRANYLCYPROMINE, OR PHENELZINE. /HYDROCHLORIDE/

For more Interactions (Complete) data for PROTRIPTYLINE (32 total), please visit the HSDB record page.

Stability Shelf Life

Explore Compound Types